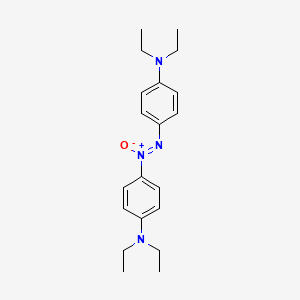

Benzenamine, 4,4'-azoxybis[N,N-diethyl-

Description

Properties

CAS No. |

5992-72-3 |

|---|---|

Molecular Formula |

C20H28N4O |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

[4-(diethylamino)phenyl]-[4-(diethylamino)phenyl]imino-oxidoazanium |

InChI |

InChI=1S/C20H28N4O/c1-5-22(6-2)18-11-9-17(10-12-18)21-24(25)20-15-13-19(14-16-20)23(7-3)8-4/h9-16H,5-8H2,1-4H3 |

InChI Key |

MYGXANVBWLVZBU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)N(CC)CC)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Benzenamine, 4,4'-azoxybis[N,N-diethyl-], including bridging groups (azoxy, methylene, or oxy) and substituted aromatic amines.

Azoxy-Linked Compounds

Key Differences :

- The azoxy group in the target compound introduces oxygen into the bridge, enhancing polarity compared to simple azo compounds.

Methylene-Bridged Compounds

Comparison :

- Methylene-bridged compounds exhibit higher thermal stability but lower polarity than azoxy analogs.

Oxy-Bridged Compounds

Key Differences :

- Oxy-bridged compounds lack the redox-active azoxy group, making them less prone to radical-mediated degradation.

- The target compound’s diethyl groups enhance lipophilicity (predicted logP ~7.73) compared to oxy-bridged analogs (logP ~4.23) .

Q & A

Q. What are the recommended synthetic routes for Benzenamine, 4,4'-azoxybis[N,N-diethyl-], and what optimization strategies are critical for high yield?

Methodological Answer: Synthesis of this compound likely involves azoxy group formation via oxidation of intermediate hydrazo derivatives. A two-step approach is common:

Coupling Reaction : React 4-nitrobenzenamine derivatives with diethylamine under alkaline conditions to form hydrazo intermediates.

Oxidation : Use mild oxidizing agents like H2O2 or NaIO4 to convert the hydrazo group to azoxy, ensuring controlled pH (6–8) to avoid over-oxidation.

Optimization Strategies :

- Temperature Control : Maintain reaction temperatures below 50°C to prevent decomposition of the azoxy group.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) isolates the product from nitro byproducts.

Reference: Analogous methods for Auramine synthesis via iminoation .

Q. How can NMR and mass spectrometry be employed to confirm the structure of Benzenamine, 4,4'-azoxybis[N,N-diethyl-]?

Methodological Answer :

- <sup>1</sup>H NMR :

- Diethyl Groups : Look for quartets (δ 1.2–1.4 ppm, CH3) and triplets (δ 3.3–3.5 ppm, CH2N).

- Aromatic Protons : Doublets in δ 6.8–7.2 ppm (para-substituted benzene rings).

- <sup>13</sup>C NMR :

- Azoxy group carbons appear at δ 140–150 ppm.

- High-Resolution Mass Spectrometry (HRMS) :

Advanced Research Questions

Q. What mechanistic pathways lead to the thermal decomposition of Benzenamine, 4,4'-azoxybis[N,N-diethyl-] in polymer matrices?

Methodological Answer : Thermal degradation can be studied via thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) . Key steps:

TGA Profile : Identify decomposition onset temperature (typically 200–250°C for aromatic amines).

Q. GC-MS Analysis of Volatiles :

Q. How do the diethyl and azoxy groups influence the compound’s electronic properties compared to sulfur/selenium analogs?

Methodological Answer :

- Comparative Analysis :

- Electron-Donating Effects : Diethyl groups increase electron density on the aromatic ring, enhancing redox activity.

- Azoxy vs. Thio/Seleno Groups : Azoxy provides stronger electron-withdrawing effects (due to N–O polarity) compared to sulfur (less electronegative) or selenium (metalloid character).

- Experimental Validation :

- Cyclic Voltammetry : Measure oxidation potentials; azoxy derivatives show higher potentials than thio/seleno analogs.

- UV-Vis Spectroscopy : Azoxy compounds exhibit redshifted absorption due to extended conjugation.

Reference: Comparative properties of organochalcogen compounds .

Q. What methodologies are recommended for assessing the mutagenic potential of Benzenamine, 4,4'-azoxybis[N,N-diethyl-]?

Methodological Answer :

- Ames Test :

- Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 liver enzymes).

- Dose-dependent mutagenicity is indicated by revertant colony counts ≥2x background.

- In Vitro Mammalian Cell Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.